molecular formula C21H16ClN5O2S2 B2706112 10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892729-32-7

10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2706112
CAS No.: 892729-32-7
M. Wt: 469.96
InChI Key: BJGYULKADHPKAQ-UHFFFAOYSA-N
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Description

10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its multifaceted properties and potential applications in various fields of research. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a 3-chlorophenylsulfonyl group, and a 2-phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols

Scientific Research Applications

10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with inflammatory mediators can result in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]quinazolin-5-one: Shares a similar core structure but differs in the quinazolinone moiety.

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Another class of triazole-containing compounds with diverse pharmacological activities.

Uniqueness

10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(2-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c22-15-7-4-8-16(13-15)31(28,29)21-20-24-19(23-11-9-14-5-2-1-3-6-14)18-17(10-12-30-18)27(20)26-25-21/h1-8,10,12-13H,9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGYULKADHPKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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